molecular formula C19H15NO3 B496978 Methyl 2-(2-naphthoylamino)benzoate

Methyl 2-(2-naphthoylamino)benzoate

Cat. No.: B496978
M. Wt: 305.3g/mol
InChI Key: GYXYDHLVYXHNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-naphthoylamino)benzoate is an aromatic ester-amide hybrid compound characterized by a benzoate backbone substituted at the 2-position with a naphthoylamino group. The naphthoyl moiety introduces steric bulk and π-conjugation, which may influence solubility, crystallinity, and biological activity compared to simpler phenyl-substituted analogs .

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3g/mol

IUPAC Name

methyl 2-(naphthalene-2-carbonylamino)benzoate

InChI

InChI=1S/C19H15NO3/c1-23-19(22)16-8-4-5-9-17(16)20-18(21)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,20,21)

InChI Key

GYXYDHLVYXHNPR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Methyl 2-(2-naphthoylamino)benzoate to structurally related compounds, focusing on substituent effects, synthesis pathways, and functional applications.

Structural Analogues and Substituent Effects

Quinoline-Based Esters (C1–C7)

A series of methyl benzoate derivatives with quinoline-piperazine scaffolds (e.g., C1–C7 in ) share structural similarities in their ester linkage and aromatic substituents. Key differences include:

  • Substituent Diversity: C1–C7 feature halogenated (Br, Cl, F), methoxy, and trifluoromethyl groups on the phenyl ring, whereas the naphthoylamino group in the target compound introduces a larger, fused aromatic system.
  • Impact on Properties: Halogen substituents in C2–C4 enhance lipophilicity and may improve membrane permeability in pharmaceuticals.
Sulfonylurea-Based Pesticides ()

Compounds like bensulfuron-methyl and sulfometuron-methyl () share the methyl benzoate core but differ in their sulfonylurea functional groups. These substituents confer herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism distinct from the target compound’s presumed biological targets.

Acetamido-Substituted Derivatives ()

Methyl 4-acetamido-2-hydroxybenzoate () features an acetamido group at the 4-position and a hydroxyl group at the 2-position. Compared to the target compound, the acetamido group is less sterically hindered, favoring hydrogen bonding and higher aqueous solubility. The absence of a naphthoyl group simplifies synthesis but reduces aromatic conjugation .

Physicochemical Properties

Property This compound C1 (Quinoline-Piperazine) Bensulfuron-Methyl
Molecular Weight ~325 g/mol (estimated) 487.5 g/mol 410.4 g/mol
Solubility Low in H₂O; moderate in DMSO Insoluble in H₂O; soluble in DCM Low in H₂O; soluble in acetone
Melting Point 180–185°C (predicted) 160–165°C 145–148°C
Key Functional Groups Naphthoylamino, ester Quinoline, piperazine, ester Sulfonylurea, pyrimidine, ester

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